molecular formula C18H14BrFS B8307337 (4-Fluorophenyl)diphenylsulfonium bromide

(4-Fluorophenyl)diphenylsulfonium bromide

Cat. No.: B8307337
M. Wt: 361.3 g/mol
InChI Key: NNYAATFCAOATQX-UHFFFAOYSA-M
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Description

(4-Fluorophenyl)diphenylsulfonium bromide is an organic compound with the molecular formula C18H14BrFS. It is a sulfonium salt that features a fluorophenyl group and two phenyl groups attached to a sulfur atom, with bromide as the counterion. This compound is known for its applications in various fields, including organic synthesis and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)diphenylsulfonium bromide typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction scheme is as follows:

[ \text{Diphenyl sulfide} + \text{4-Fluorobenzene} + \text{Brominating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)diphenylsulfonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Various sulfonium salts depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

Scientific Research Applications

(4-Fluorophenyl)diphenylsulfonium bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Photochemistry: The compound acts as a photoinitiator in polymerization reactions, where it generates reactive species upon exposure to light.

    Biological Studies: It is used in studies involving the modification of biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)diphenylsulfonium bromide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Fluorophenyldiphenylsulfonium triflate: Similar structure but with triflate as the counterion.

    Diphenyliodonium salts: Similar reactivity but with iodine instead of sulfur.

    Triarylsulfonium salts: Similar sulfonium structure with different aryl groups.

Uniqueness: (4-Fluorophenyl)diphenylsulfonium bromide is unique due to the presence of the fluorophenyl group, which imparts specific reactivity and properties. The bromide counterion also influences its solubility and reactivity in various solvents.

Properties

Molecular Formula

C18H14BrFS

Molecular Weight

361.3 g/mol

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;bromide

InChI

InChI=1S/C18H14FS.BrH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1

InChI Key

NNYAATFCAOATQX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenyl sulfoxide, 40 g (0.2 mole), was dissolved in 400 g of dichloromethane, which was stirred under ice cooling. At a temperature below 20° C., 65 g (0.6 mole) of trimethylsilyl chloride was added dropwise to the solution, which was aged for 30 minutes at the temperature. Then, a Grignard reagent which had been prepared from 14.6 g (0.6 mole) of metallic magnesium, 105 g (0.6 mole) of 4-fluorobromobenzene and 300 g of tetrahydrofuran (THF) was added dropwise at a temperature below 20° C. The reaction solution was aged for one hour, after which 50 g of water at a temperature below 20° C. was added to quench the reaction. To this solution, 300 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether were further added. The water layer was separated and washed with 100 g of diethyl ether, yielding an aqueous solution of 4-fluorophenyldiphenylsulfonium bromide. The compound in aqueous solution form was used in the subsequent reaction without further isolation.
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 g
Type
solvent
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
105 g
Type
reactant
Reaction Step Four
Quantity
300 g
Type
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Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five
Name
Quantity
300 g
Type
solvent
Reaction Step Five

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